molecular formula C16H17N5O B3591328 1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE

1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B3591328
M. Wt: 295.34 g/mol
InChI Key: NMLVULPFMNILIL-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the reaction of 1H-pyrazole derivatives with appropriate phenyl and carboxamide groups. One common method includes the use of hydrazine and carbonyl compounds under controlled conditions . The reaction is often catalyzed by sodium acetate and carried out in ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it effective against various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as an enzyme inhibitor and its potential therapeutic applications set it apart from other pyrazole derivatives .

Properties

IUPAC Name

1,3-dimethyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-12-15(11-20(2)19-12)16(22)18-14-6-4-13(5-7-14)10-21-9-3-8-17-21/h3-9,11H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLVULPFMNILIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC2=CC=C(C=C2)CN3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 6
1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE

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